molecular formula C22H15FN2O3 B236752 N-[4-[(2-fluorobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide

N-[4-[(2-fluorobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B236752
M. Wt: 374.4 g/mol
InChI Key: YGYQRFMVRZMOCB-UHFFFAOYSA-N
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Description

N-[4-[(2-fluorobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(2-fluorobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran ring .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-[4-[(2-fluorobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or azides .

Mechanism of Action

The mechanism of action of N-[4-[(2-fluorobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other critical functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[(2-fluorobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide is unique due to the presence of the 2-fluorobenzoyl group, which can influence its biological activity and chemical reactivity. This fluorinated group can enhance the compound’s stability and interaction with biological targets compared to non-fluorinated analogs .

Properties

Molecular Formula

C22H15FN2O3

Molecular Weight

374.4 g/mol

IUPAC Name

N-[4-[(2-fluorobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H15FN2O3/c23-18-7-3-2-6-17(18)21(26)24-15-9-11-16(12-10-15)25-22(27)20-13-14-5-1-4-8-19(14)28-20/h1-13H,(H,24,26)(H,25,27)

InChI Key

YGYQRFMVRZMOCB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F

Origin of Product

United States

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